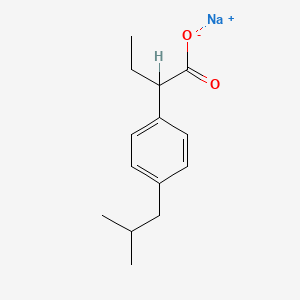

4alpha-Hydroxymethyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

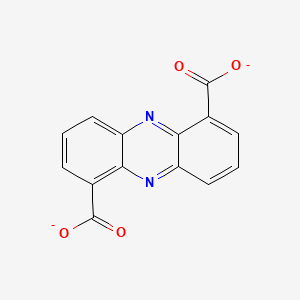

4alpha-Hydroxymethyl-4beta-methylzymosterol belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Thus, 4alpha-hydroxymethyl-4beta-methylzymosterol is considered to be a sterol lipid molecule. 4alpha-Hydroxymethyl-4beta-methylzymosterol is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. Within the cell, 4alpha-hydroxymethyl-4beta-methylzymosterol is primarily located in the membrane (predicted from logP) and cytoplasm. 4alpha-Hydroxymethyl-4beta-methylzymosterol can be biosynthesized from zymosterol and lanostane.

4alpha-hydroxymethyl-4beta-methylzymosterol is a 3beta-sterol that consists of 4beta-methylzymosterol in which the 4alpha-hydrogen is replaced by a hydroxymethyl group. It has a role as a human metabolite. It is a 3beta-sterol and a diol. It derives from a zymosterol. It derives from a hydride of a lanostane.

科学的研究の応用

Chemical Synthesis and Spectral Properties

The compound 4alpha-Hydroxymethyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol, along with its isomers and related compounds, has been synthesized for the study of their spectral properties and chromatographic behaviors. This research contributes to the understanding of the structural and chemical characteristics of these sterols, which are essential for their application in various scientific studies (Knapp & Schroepfer, 1975).

Sterol Biosynthesis in Bacteria

In the realm of microbiology, studies have identified sterols like 4alpha-Hydroxymethyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol in bacteria such as Methylococcus capsulatus. These findings provide insight into the sterol biosynthesis pathways in bacteria and can further the understanding of bacterial physiology and biochemistry (Bouvier et al., 1976).

Metabolites in Natural Sources

Research has explored the isolation and structure elucidation of similar sterols and their derivatives from natural sources like Senecio burtonii. These studies help in understanding the chemical diversity in nature and the potential biological activities of these compounds (Ndom et al., 2006).

Biological Activity and Meiosis Activation

Investigations into the biological activity of sterols like 4alpha-Hydroxymethyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol have demonstrated their potential in activating meiosis in mouse oocytes. Such studies are crucial for understanding the role of sterols in biological processes and could have implications in reproductive biology and medicine (Ruan et al., 1998).

Chromatographic Analysis

The development of chromatographic methods for the analysis of similar sterols has been a focus of research, aiding in the precise and robust quantitative determination of these compounds. Such methodologies are fundamental in the fields of analytical chemistry and pharmacology (Pandey et al., 2007).

Mass Spectrometric Studies

Mass spectrometry has been employed to study the fragmentation patterns of sterols like 4alpha-Hydroxymethyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol. This research is crucial for understanding the structural aspects of these compounds and their identification in complex mixtures (Knapp et al., 1976).

Exploration in Marine and Terrestrial Natural Products

The compound and its related sterols have been explored in marine sponges and other natural sources, contributing to the discovery of bioactive substances with potential pharmaceutical applications (Tanaka et al., 2000).

特性

製品名 |

4alpha-Hydroxymethyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol |

|---|---|

分子式 |

C29H48O2 |

分子量 |

428.7 g/mol |

IUPAC名 |

(3S,4R,5R,10S,13R,14R,17R)-4-(hydroxymethyl)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)22-11-12-23-21-10-13-25-28(5,24(21)14-16-27(22,23)4)17-15-26(31)29(25,6)18-30/h8,20,22-23,25-26,30-31H,7,9-18H2,1-6H3/t20-,22-,23+,25-,26+,27-,28-,29+/m1/s1 |

InChIキー |

LEUVIESGHNFBEK-WKYRUEGDSA-N |

異性体SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO)O)C)C |

正規SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)CO)O)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

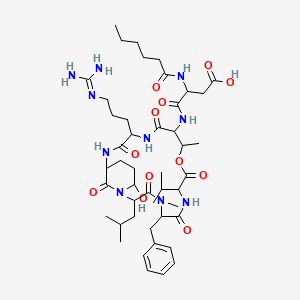

![(1R,4R,6R,7S)-7-[(1E,3E,5E,7E)-8-[(2S,3S,3aR,4S,6aR)-3-hydroxy-2,3,5,6a-tetramethyl-3a,4-dihydro-2H-cyclopenta[b]furan-4-yl]octa-1,3,5,7-tetraenyl]-4,6,7-trimethyl-2-oxabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B1260431.png)

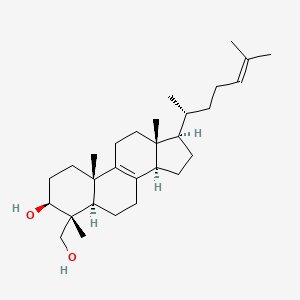

![potassium;(2S,5R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260440.png)

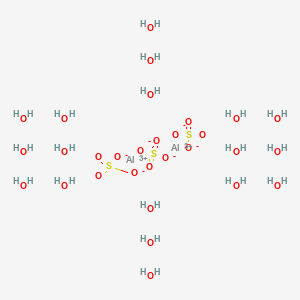

![Sodium s-[2-(4-ethylphenyl)-2-oxoethyl] sulfurothioate](/img/structure/B1260442.png)